2-hydrazino-1-methyl-1H-benzimidazole hydrochloride
CAS No.: 114804-55-6
Cat. No.: VC2288282
Molecular Formula: C8H11ClN4
Molecular Weight: 198.65 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 114804-55-6 |
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Molecular Formula | C8H11ClN4 |
Molecular Weight | 198.65 g/mol |
IUPAC Name | (1-methylbenzimidazol-2-yl)hydrazine;hydrochloride |
Standard InChI | InChI=1S/C8H10N4.ClH/c1-12-7-5-3-2-4-6(7)10-8(12)11-9;/h2-5H,9H2,1H3,(H,10,11);1H |
Standard InChI Key | GMGZZLZIPBXMPT-UHFFFAOYSA-N |
SMILES | CN1C2=CC=CC=C2N=C1NN.Cl |
Canonical SMILES | CN1C2=CC=CC=C2N=C1NN.Cl |
Introduction
Chemical Properties and Structure
2-Hydrazino-1-methyl-1H-benzimidazole hydrochloride is a solid crystalline compound with specific chemical and physical properties that define its behavior in various applications. Understanding these fundamental properties is essential for researchers working with this compound.
Basic Identification
The compound is formally identified through several chemical identifiers that provide precise information about its structure and composition. The unique CAS registry number assigned to this compound is 114804-55-6, which serves as its primary identifier in chemical databases and literature . The molecular formula is C8H11ClN4, indicating its atomic composition of 8 carbon atoms, 11 hydrogen atoms, 1 chlorine atom, and 4 nitrogen atoms. Its molecular weight is calculated at 198.65 g/mol, which determines its mass-related properties in chemical reactions and analyses .
The IUPAC name for this compound is (1-methylbenzimidazol-2-yl)hydrazine;hydrochloride, which describes its structural features according to standardized chemical nomenclature. This nomenclature precisely defines the arrangement of atoms and functional groups within the molecule.
Structural Representation
The compound's structure consists of a benzimidazole core with a methyl group attached to one nitrogen atom (position 1) and a hydrazino group at position 2, along with a hydrochloride salt form. The molecular structure can be represented through various notation systems:
Standard InChI: InChI=1S/C8H10N4.ClH/c1-12-7-5-3-2-4-6(7)10-8(12)11-9;/h2-5H,9H2,1H3,(H,10,11);1H
Standard InChIKey: GMGZZLZIPBXMPT-UHFFFAOYSA-N
SMILES Notation: CN1C2=CC=CC=C2N=C1NN.Cl
These notations provide machine-readable representations of the compound's structure, facilitating its identification and comparison in chemical databases and computational analyses.
Synthesis and Preparation Methods
The synthesis of 2-hydrazino-1-methyl-1H-benzimidazole hydrochloride involves specific chemical reactions and conditions that determine the yield and purity of the final product. Understanding these synthetic routes is crucial for researchers aiming to produce or modify this compound.
Conventional Synthesis Route
The primary synthetic approach involves the reaction of 1-methyl-1H-benzoimidazole with hydrazine in the presence of hydrochloric acid. This reaction pathway typically requires refluxing the reaction mixture for several hours to ensure complete conversion to the desired product. The hydrochloride salt forms naturally in this process due to the acidic conditions of the reaction medium.
The general reaction can be represented as:
1-methyl-1H-benzoimidazole + hydrazine + HCl → 2-hydrazino-1-methyl-1H-benzimidazole hydrochloride
This synthetic route provides a direct method for introducing the hydrazino functional group at the C-2 position of the benzimidazole ring while maintaining the methyl substituent at the N-1 position.
Purification and Characterization
After synthesis, the compound typically requires purification steps such as recrystallization or column chromatography to achieve the desired purity level. Characterization of the synthesized product is commonly performed using various analytical techniques including nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and infrared spectroscopy to confirm the structure and purity of the compound.
Similar benzimidazole derivatives are often purified using recrystallization from ethanol or other appropriate solvents, and their homogeneity can be monitored using thin layer chromatography . These methods are likely applicable to 2-hydrazino-1-methyl-1H-benzimidazole hydrochloride as well, though specific purification protocols for this exact compound would need to be optimized based on its unique physicochemical properties.
Chemical Reactivity and Reactions
2-Hydrazino-1-methyl-1H-benzimidazole hydrochloride possesses specific reactive sites that determine its chemical behavior in various reactions. Understanding these reactivity patterns is essential for researchers working with this compound in synthetic applications.
Hydrazino Group Reactivity
The hydrazino group (-NH-NH2) attached to the C-2 position of the benzimidazole ring is the primary reactive center in this molecule. Based on the chemical behavior of structurally analogous compounds, this functional group can participate in several types of reactions:
Condensation Reactions
The hydrazino group can react with carbonyl compounds (aldehydes and ketones) to form hydrazones. This condensation reaction is important for synthesizing Schiff bases, which are valuable intermediates in heterocycle formation. The reaction proceeds through nucleophilic attack of the terminal nitrogen atom of the hydrazino group on the carbonyl carbon, followed by elimination of water.
Nucleophilic Substitutions
The hydrazino group acts as a nucleophile in various substitution reactions, including alkylation with alkyl halides and acylation with acyl halides or anhydrides. These reactions can lead to N-substituted derivatives with modified properties and reactivity.
Benzimidazole Ring Reactivity
The benzimidazole core of the molecule can also participate in various reactions, particularly at the aromatic positions. Electrophilic aromatic substitution reactions can occur on the benzene portion of the benzimidazole ring, though these are typically less favored due to the electron-withdrawing effects of the nitrogen-containing heterocyclic system.
Applications in Scientific Research
2-Hydrazino-1-methyl-1H-benzimidazole hydrochloride has diverse applications across scientific disciplines, particularly in chemistry, biology, and medicine. Its unique structural features and reactivity profile make it valuable in various research contexts.
Chemical Applications
In chemical research, this compound serves as a versatile reagent for organic synthesis, particularly in the preparation of heterocyclic compounds. The hydrazino functional group provides a reactive site for various transformations, making this compound valuable as a building block in the synthesis of more complex molecular structures.
The compound can be used in the preparation of:
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Condensation products with carbonyl compounds
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Precursors for triazole and tetrazole ring systems
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Ligands for coordination chemistry
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Functionalized benzimidazole derivatives
Biological Applications
The benzimidazole scaffold is known for its significant biological activities, and derivatives like 2-hydrazino-1-methyl-1H-benzimidazole hydrochloride are often explored in biological research. The compound may serve as a probe for studying biological systems or as a starting material for the synthesis of biologically active molecules.
Molecular Mechanism of Action
Understanding the molecular interactions of 2-hydrazino-1-methyl-1H-benzimidazole hydrochloride with biological targets provides insights into its potential biological activities and mechanisms of action.
Binding Interactions
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules such as enzymes and receptors. These interactions typically involve:
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Hydrogen bonding through the hydrazino group and benzimidazole nitrogen atoms
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π-π stacking interactions through the aromatic benzimidazole system
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Electrostatic interactions involving the protonated form of the molecule
These binding modes can result in enzyme inhibition or receptor modulation, depending on the specific biological target and the nature of the interaction.
Structure-Activity Relationships
The structure-activity relationships for 2-hydrazino-1-methyl-1H-benzimidazole hydrochloride and related compounds provide valuable information for medicinal chemistry research. Key structural features that influence biological activity include:
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The benzimidazole core, which serves as a privileged structure in medicinal chemistry
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The hydrazino group at position 2, which can interact with various biological targets
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The methyl substituent at position 1, which affects the electronic properties and lipophilicity of the molecule
Modifications of these structural elements can lead to derivatives with enhanced or altered biological activities, making this compound a valuable starting point for drug discovery efforts.
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